9-Butyl-9-azabicyclo[3.3.1]nonan-3-one
CAS No.:
Cat. No.: VC3293076
Molecular Formula: C12H21NO
Molecular Weight: 195.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21NO |
|---|---|
| Molecular Weight | 195.3 g/mol |
| IUPAC Name | 9-butyl-9-azabicyclo[3.3.1]nonan-3-one |
| Standard InChI | InChI=1S/C12H21NO/c1-2-3-7-13-10-5-4-6-11(13)9-12(14)8-10/h10-11H,2-9H2,1H3 |
| Standard InChI Key | JSAAXUDPBPIVER-UHFFFAOYSA-N |
| Canonical SMILES | CCCCN1C2CCCC1CC(=O)C2 |
Introduction
Chemical Structure and Properties
Structural Characteristics
9-Butyl-9-azabicyclo[3.3.1]nonan-3-one features a bicyclic framework with a nitrogen atom at the bridgehead position (position 9). The structure contains two fused rings sharing two carbon atoms, creating the characteristic bicyclo[3.3.1] system. The parent compound has a molecular formula of C₈H₁₃NO and a molecular weight of 139.195 g/mol according to the available data . With the addition of a butyl group (C₄H₉) to the nitrogen atom, 9-Butyl-9-azabicyclo[3.3.1]nonan-3-one would have a molecular formula of C₁₂H₂₁NO and a calculated molecular weight of approximately 195.31 g/mol.
The key structural features include:
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A bicyclic [3.3.1] framework with two fused rings
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A tertiary amine nitrogen at the 9-position (bridgehead)
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A butyl chain (CH₃CH₂CH₂CH₂-) attached to the nitrogen
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A ketone functionality at the 3-position
Molecular Structure Comparison
The chemical modification from 9-azabicyclo[3.3.1]nonan-3-one to its butyl derivative represents a significant structural change. The parent compound contains a secondary amine, while the butyl derivative features a tertiary amine. This transformation would eliminate the N-H hydrogen bond donor capability present in the parent compound, although the nitrogen would still function as a hydrogen bond acceptor.
According to the PubChem data, the parent compound has the following IUPAC-based identifiers :
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InChI: InChI=1S/C8H13NO/c10-8-4-6-2-1-3-7(5-8)9-6/h6-7,9H,1-5H2
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SMILES: C1CC2CC(=O)CC(C1)N2
For the butyl derivative, these would be modified to reflect the additional butyl group on the nitrogen atom.
Physical Properties
Predicted Physical Properties
Based on the data available for 9-azabicyclo[3.3.1]nonan-3-one and the known effects of N-alkylation, the following physical properties can be predicted for 9-Butyl-9-azabicyclo[3.3.1]nonan-3-one:
The increased molecular weight and lipophilicity due to the butyl chain would likely result in higher boiling and flash points compared to the parent compound.
Effects of Butyl Substitution
N-butylation would have several significant effects on the chemical and physical properties:
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Increased lipophilicity: The addition of the butyl chain would substantially increase the lipophilic character of the molecule, enhancing solubility in organic solvents while reducing water solubility.
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Modified hydrogen bonding capability: The replacement of the N-H (hydrogen bond donor) with an N-butyl group eliminates hydrogen bond donation capacity, which would affect intermolecular interactions and potentially impact crystalline structure.
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Altered basicity: The electron-donating effect of the butyl group would likely increase the basicity of the nitrogen atom compared to the parent compound, affecting its behavior in acid-base reactions.
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Increased steric bulk: The butyl group introduces significant steric hindrance around the nitrogen atom, which would influence the reactivity and conformational preferences of the molecule.
Synthesis Methods
Direct N-alkylation of 9-azabicyclo[3.3.1]nonan-3-one
The most straightforward approach would involve the direct N-alkylation of the parent compound with an appropriate butylating agent:
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Reaction of 9-azabicyclo[3.3.1]nonan-3-one with 1-bromobutane or 1-iodobutane in the presence of a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) in a polar aprotic solvent such as DMF, acetonitrile, or DMSO.
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Alternative alkylating agents could include butyl triflate or butyl tosylate for more efficient N-alkylation, particularly if steric hindrance proves problematic.
Adaptation of Benzylation Route
The synthetic procedure described for 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in the Organic Syntheses reference could be adapted by substituting butylamine for benzylamine :
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Reaction of butylamine with glutaraldehyde and acetone-1,3-dicarboxylic acid under acidic conditions
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Formation of the bicyclic ketone structure with the butyl group already attached to the nitrogen
This approach would build the bicyclic structure with the butyl group already in place, potentially avoiding separate alkylation steps.
Reductive Amination Approach
A reductive amination strategy could also be employed:
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Reaction of 9-azabicyclo[3.3.1]nonane with butyraldehyde in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride
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Subsequent oxidation of the 3-position to introduce the ketone functionality
Synthetic Challenges
Several challenges might be encountered in the synthesis of this compound:
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Regioselectivity: Ensuring selective N-alkylation without affecting the ketone functionality would require careful control of reaction conditions.
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Steric considerations: The bridgehead position of the nitrogen atom in the bicyclic system might present steric hindrance to alkylation, potentially requiring more forceful conditions or more reactive alkylating agents.
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Purification: Separating the target compound from reaction byproducts or unreacted starting materials might require careful chromatographic techniques.
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Scale-up considerations: As noted in the Organic Syntheses reference for related compounds, large-scale preparation would need to consider factors such as cost-effectiveness, waste minimization, and safety .
Chemical Reactivity
Functional Group Reactivity
9-Butyl-9-azabicyclo[3.3.1]nonan-3-one contains two main functional groups that would determine its chemical reactivity:
Ketone Reactivity
The ketone at the 3-position would be expected to undergo typical carbonyl reactions:
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Nucleophilic addition reactions with hydride reducing agents (e.g., NaBH₄, LiAlH₄) to form the corresponding alcohol
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Addition of Grignard or organolithium reagents to form tertiary alcohols
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Condensation reactions with amines, hydrazines, or hydroxylamines
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Wittig and related olefination reactions to form alkenes
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Enolization and subsequent α-functionalization reactions
Tertiary Amine Reactivity
The tertiary amine functionality would exhibit reactivity patterns including:
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N-oxidation to form the N-oxide, similar to the synthesis of ABNO described in the Organic Syntheses reference
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Quaternization with alkyl halides to form quaternary ammonium salts
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Coordination to Lewis acids or transition metals
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Potential for elimination reactions under appropriate conditions
Effect of Structural Features on Reactivity
The bicyclic structure and the presence of the butyl group would significantly influence the compound's reactivity:
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The rigid bicyclic framework would impose conformational constraints that might affect the accessibility of the functional groups to reagents.
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The butyl group would provide steric shielding of the nitrogen atom, potentially reducing its nucleophilicity compared to the parent compound.
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The electron-donating character of the butyl group would enhance the basicity of the nitrogen, potentially affecting its behavior in acid-base reactions.
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The increased lipophilicity would affect solubility in various reaction media, potentially influencing reaction rates and outcomes.
Comparative Analysis with Related Compounds
Structural Analogs
Several structurally related compounds can be identified from the provided information:
The parent compound, 9-azabicyclo[3.3.1]nonan-3-one, also known as norpseudopelletierine, has been reported to occur naturally in Punica granatum (pomegranate) .
Structure-Property Relationships
Comparing the title compound with its structural analogs provides insights into structure-property relationships:
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N-substituent effects:
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The parent compound (N-H) can function as both hydrogen bond donor and acceptor
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The butyl derivative can function only as a hydrogen bond acceptor
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The benzyl derivative would have similar hydrogen bonding capabilities as the butyl analog but with different electronic effects due to the aromatic ring
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Lipophilicity trends:
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Molecular volume and shape:
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The butyl group would extend the molecular volume in a flexible, aliphatic manner
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The benzyl group would introduce a rigid, planar aromatic component
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The related compound 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO) is described in the Organic Syntheses reference as "an effective catalyst for aerobic oxidation of alcohols to ketones and aldehydes" . This catalytic application is particularly valuable for large-scale preparations due to reduced cost and waste minimization. The butyl derivative might exhibit modified or complementary catalytic properties due to the altered electronic and steric environment around the nitrogen atom.
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